molecular formula C15H25NO6 B2513548 2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester CAS No. 439612-05-2

2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester

Cat. No.: B2513548
CAS No.: 439612-05-2
M. Wt: 315.366
InChI Key: OXVBSFZBUXBVQJ-UHFFFAOYSA-N
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Description

2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature . The process can be summarized as follows:

  • Dissolve the amine in THF.
  • Add di-tert-butyl dicarbonate and sodium hydroxide to the solution.
  • Stir the mixture at ambient temperature until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Various nucleophiles in the presence of a base.

Major Products

    Hydrolysis: Removal of the Boc group yields the free amine.

    Substitution: The major products depend on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of 2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester primarily involves the protection of amine groups. The Boc group stabilizes the amine by forming a carbamate linkage, which is resistant to basic conditions. Under acidic conditions, the Boc group is cleaved, releasing the free amine . This process can be summarized as follows:

  • Formation of a carbamate linkage between the Boc group and the amine.
  • Cleavage of the Boc group under acidic conditions, releasing the free amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester is unique due to its specific structure, which allows for the protection of amine groups while providing stability under basic conditions and ease of removal under acidic conditions. This makes it particularly valuable in multi-step synthesis processes where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

methyl (E)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6/c1-9-10(11(17)20-8)16(12(18)21-14(2,3)4)13(19)22-15(5,6)7/h9H,1-8H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVBSFZBUXBVQJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C(=O)OC)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C(=O)OC)/N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439612-05-2
Record name methyl 2-{bis[(tert-butoxy)carbonyl]amino}but-2-enoate
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